![molecular formula C18H19BrFNO3 B2448797 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide CAS No. 1796950-95-2](/img/structure/B2448797.png)
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide
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Description
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as ML314 and has been widely studied for its potential use in scientific research.
Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiosynthesis of Radioiodinated Ligands : A study by Mertens et al. (1994) on a compound with a structural resemblance to 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide demonstrated the synthesis of a new radioiodinated ligand targeting serotonin-5HT2-receptors. This ligand showed high affinity and selectivity for 5HT2-receptors, suggesting potential applications in γ-emission tomography and neuroscience research to study serotonin receptor distribution and density in the brain Radiosynthesis of a new radioiodinated ligand for serotonin‐5HT2‐receptors, a promising tracer for γ‐emission tomography.
Antidiabetic Effects
PPARα/γ Dual Activation : Jung et al. (2017) explored the antidiabetic effects of a structurally related benzamide derivative through PPARα/γ dual activation. The study provided evidence of its potential in treating type 2 diabetes and related metabolic disorders by improving glucose and lipid metabolism Antidiabetic effect of SN158 through PPARα/γ dual activation in ob/ob mice.
Cancer Research
Sigma2-Receptor Ligands : Rowland et al. (2006) synthesized and evaluated two 76Br-labeled sigma2-receptor ligands, demonstrating their potential in identifying and imaging proliferating tumor cells. The high affinity and selectivity of these ligands for the sigma2-receptor, along with their tumor-to-normal tissue ratios, indicate their utility in developing novel PET radiotracers for cancer diagnosis and therapy monitoring Synthesis and in vivo evaluation of 2 high-affinity 76Br-labeled sigma2-receptor ligands.
Molecular Structure Analysis
Crystal Structure and Molecular Docking : Moreno-Fuquen et al. (2022) conducted a structural and theoretical analysis of two benzamide isomers, focusing on halogen bonding and its role in coupling with protein residues. This study highlights the importance of molecular structure analysis in drug design and the potential interactions between brominated benzamides and protein residues, which could be relevant for developing new therapeutic agents Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues.
properties
IUPAC Name |
2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO3/c1-18(24-3,14-6-4-5-7-16(14)20)11-21-17(22)13-10-12(23-2)8-9-15(13)19/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCZBJNEAIDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide |
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